Glyceryl 2-adipate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
686774-80-1 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(1,3-dihydroxypropan-2-yloxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C9H16O6/c10-5-7(6-11)15-9(14)4-2-1-3-8(12)13/h7,10-11H,1-6H2,(H,12,13) |
InChI Key |
MAYDBROXHOVYDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OC(CO)CO)CC(=O)O |
Origin of Product |
United States |
Molecular Architecture and Polymerization Mechanisms of Glyceryl 2 Adipate Derived Systems
Formation of Linear Poly(glycerol adipate) Architectures
The synthesis of linear poly(glycerol adipate) hinges on the selective esterification of the primary hydroxyl groups of glycerol (B35011), leaving the secondary hydroxyl group as a pendant moiety along the polymer backbone. This architectural control is crucial for applications where a defined, un-crosslinked structure is desired.
Enzymatic catalysis is a key strategy for achieving regioselective esterification in the synthesis of linear poly(glycerol adipate). mdpi.commdpi.com Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CAL-B), marketed as Novozym 435, have demonstrated high efficacy in selectively catalyzing the reaction between the primary hydroxyl groups of glycerol and adipic acid or its derivatives, such as divinyl adipate (B1204190). mdpi.comresearchgate.netfrontiersin.org This selectivity is attributed to the steric hindrance within the enzyme's active site, which favors the more accessible primary hydroxyls over the secondary one. researchgate.netcore.ac.uk This enzymatic route obviates the need for complex protection and deprotection steps that are often required in traditional chemical synthesis to achieve such selectivity. mdpi.comresearchgate.net The resulting linear polymer possesses a recurring pendant hydroxyl group in each repeating unit, which can be a site for further functionalization. mdpi.com
The choice of monomers is also critical. While adipic acid can be used directly, the reaction often requires higher temperatures and vacuum to remove the water byproduct and drive the polymerization forward. core.ac.uk A more common and efficient laboratory-scale approach involves the use of activated monomers like divinyl adipate. mdpi.comfrontiersin.org The transesterification reaction with divinyl adipate, catalyzed by lipase, proceeds under milder conditions and the removal of the acetaldehyde (B116499) byproduct favors the formation of high molecular weight polymers. core.ac.uk
The formation of linear versus branched structures is a classic example of kinetic versus thermodynamic control. The enzymatic synthesis of linear poly(glycerol adipate) is a kinetically controlled process. acs.org The lipase catalyst lowers the activation energy for the esterification of the primary hydroxyl groups, making this reaction pathway significantly faster than the esterification of the secondary hydroxyl group. By maintaining moderate reaction temperatures (e.g., 40-60 °C), the kinetic product (linear polymer) is favored. mdpi.comresearchgate.net
At higher temperatures, the reaction can overcome the kinetic barrier for the esterification of the secondary hydroxyl group, leading to the formation of the thermodynamically more stable, branched, or even cross-linked product. mdpi.com Therefore, careful control of reaction temperature and time is paramount in maintaining the desired linear architecture and minimizing the degree of branching.
Synthesis of Branched and Hyperbranched Poly(glycerol adipate) Structures
In contrast to the synthesis of linear architectures, the formation of branched and hyperbranched poly(glycerol adipate) involves the participation of the secondary hydroxyl group of glycerol in the polymerization process. This leads to three-dimensional, globular macromolecules with a high density of functional groups.
Reaction temperature is a critical parameter that directly influences the degree of branching in poly(glycerol adipate) synthesis. mdpi.com As the temperature increases, the regioselectivity of the lipase-catalyzed reaction decreases, and the non-enzymatic esterification of the secondary hydroxyl group becomes more prevalent. researchgate.net This results in a higher degree of branching.
Research has systematically investigated this relationship. For instance, in the enzymatic polymerization of divinyl adipate and glycerol, a significant increase in the degree of branching is observed as the reaction temperature is elevated. mdpi.comresearchgate.net At 40 °C, the degree of branching can be kept below 5%, whereas at 70 °C, it can exceed 30%. mdpi.com This temperature-dependent control allows for the tuning of the polymer's architecture and, consequently, its physical and chemical properties.
| Reaction Temperature (°C) | Degree of Branching (%) | Reference |
|---|---|---|
| 40 | <5 | mdpi.com |
| 50 | ~7 | uniroma1.it |
| 60 | Data Not Specified | - |
| 70 | >30 | mdpi.com |
While enzymatic synthesis can produce branched polymers, non-enzymatic, high-temperature polycondensation is a more direct route to highly branched and cross-linked poly(glycerol adipate) networks. frontiersin.orgnih.gov This method typically involves the direct melt condensation of glycerol and adipic acid at elevated temperatures (e.g., 120-200 °C), often in the presence of a metal catalyst like dibutyltin (B87310) oxide or under vacuum to facilitate the removal of water. nih.govmdpi.comresearchgate.net
At these high temperatures, the reactivity difference between the primary and secondary hydroxyl groups of glycerol is less pronounced, leading to a random polycondensation process. researchgate.net As the reaction progresses and the molecular weight increases, the probability of cross-linking between polymer chains through the available hydroxyl groups rises, eventually leading to the formation of an insoluble, cross-linked network or gel. nih.govmdpi.com Thermal post-polymerization or curing of a pre-polymer is another common non-enzymatic method to induce cross-linking and form elastomeric materials. frontiersin.orgnih.gov
Several strategies can be employed to modulate the branching density in poly(glycerol adipate) and related hyperbranched polyesters. These strategies are crucial for tailoring the polymer's properties, such as solubility, viscosity, and thermal characteristics.
One of the primary methods is the control of the monomer molar ratio. mdpi.com In an A2 + B3 polycondensation (where A2 is the diacid and B3 is glycerol), varying the ratio of adipic acid to glycerol can influence the degree of branching. researchgate.net An excess of the B3 monomer (glycerol) can lead to a lower degree of branching, while an excess of the A2 monomer (adipic acid) tends to increase it. researchgate.net
As previously discussed, reaction temperature is a powerful tool for controlling branching. mdpi.comresearchgate.net Lower temperatures favor less branching, while higher temperatures promote it. Similarly, the reaction time can be adjusted. Longer reaction times, especially at elevated temperatures, can lead to a higher degree of branching and eventual cross-linking.
The choice of catalyst also plays a role. While enzymatic catalysts like Novozym 435 favor linear structures at lower temperatures, their selectivity diminishes as the temperature rises. researchgate.net Metal-based catalysts used in melt polycondensation typically lead to more random and highly branched structures. mdpi.com
Furthermore, the polymerization can be carried out in solution to influence branching. mdpi.com Conducting the reaction in a dilute solution can reduce intermolecular reactions that lead to cross-linking, allowing for the formation of soluble hyperbranched polymers with higher degrees of polymerization compared to bulk polymerizations. mdpi.com
| Parameter | Effect on Branching Density | Reference |
|---|---|---|
| Increased Reaction Temperature | Increases | mdpi.comresearchgate.net |
| Increased Reaction Time | Increases | - |
| Excess Adipic Acid (A2 monomer) | Increases | researchgate.net |
| Excess Glycerol (B3 monomer) | Decreases | researchgate.net |
| Enzymatic Catalyst (at low temp.) | Decreases | researchgate.net |
| Melt Polycondensation (vs. solution) | Increases (can lead to cross-linking) | mdpi.com |
Crosslinking Mechanisms in Poly(glycerol adipate) Networks
To transform the linear or branched poly(glycerol adipate) (PGA) prepolymer into a stable, elastomeric material, a crosslinking step is essential. frontiersin.orgnih.gov This process creates a three-dimensional network structure, rendering the material insoluble and imparting it with desired mechanical properties. frontiersin.orgnih.gov The primary methods to achieve this are thermal crosslinking, chemical crosslinking, and photo-crosslinking. frontiersin.orgnih.gov
Thermal Crosslinking Processes
Thermal crosslinking is a direct method that utilizes high temperatures to induce further polycondensation reactions within the PGA prepolymer, leading to the formation of a three-dimensional network. frontiersin.orgnih.gov This process typically involves heating the prepolymer at elevated temperatures for an extended period, which facilitates esterification reactions between the remaining free hydroxyl and carboxyl groups on different polymer chains. nih.gov The result is a transparent, flexible film that is insoluble in organic solvents. frontiersin.orgnih.gov
The properties of the resulting elastomer are highly dependent on the curing conditions, such as temperature and duration. frontiersin.org For instance, variations in curing time and temperature can significantly alter the Young's modulus of the final material. frontiersin.org
Table 1: Examples of Thermal Crosslinking Conditions for Poly(glycerol adipate)
| Curing Temperature (°C) | Curing Time | Atmosphere | Reference |
| 200 | 90 minutes | Nitrogen | frontiersin.org, nih.gov |
| 120 | 3 and 5 days | Oven (Air) | frontiersin.org, nih.gov, frontiersin.org |
| 110 | 5 days | Circulating Air Dryer | frontiersin.org, frontiersin.org |
This method, while straightforward, requires high temperatures, which can be a limitation when incorporating thermally sensitive bioactive components into the network. frontiersin.orgnih.gov
Chemical Crosslinking Agents and Their Reaction Pathways
Chemical crosslinking offers an alternative to high-temperature processing by employing chemical agents that form covalent bonds between the PGA prepolymer chains at milder temperatures. frontiersin.orgnih.gov This method involves the reaction of a crosslinking agent with the functional groups present on the prepolymer, such as free hydroxyl, carboxyl, or vinyl end groups. frontiersin.orgnih.govfrontiersin.org
A significant advantage of this approach is the ability to select crosslinking agents that not only facilitate network formation but also introduce beneficial properties to the final material. frontiersin.orgnih.gov
Diisocyanate Crosslinking: One notable pathway involves the use of diisocyanate derivatives, such as L-lysine diisocyanate (LDI). frontiersin.orgresearchgate.net The isocyanate groups (-NCO) of LDI readily react with the free hydroxyl groups (-OH) of the glycerol units in the PGA prepolymer to form urethane (B1682113) linkages. This reaction can proceed at significantly lower temperatures (e.g., 35°C) compared to thermal crosslinking. frontiersin.orgnih.gov The extent of crosslinking and the resulting mechanical properties, like the rubbery plateau modulus, can be controlled by adjusting the amount of the diisocyanate agent. frontiersin.orgnih.gov Using LDI also incorporates L-lysine moieties into the polymer network. frontiersin.org
Michael Addition Reaction: Another chemical pathway is the Michael addition reaction. frontiersin.orgresearchgate.net This involves a PGA prepolymer that has been functionalized with vinyl end groups. These vinyl groups can then react with primary amine groups from another molecule in a Michael addition reaction. frontiersin.orgresearchgate.net This approach is advantageous due to its mild, catalyst-free conditions. frontiersin.orgresearchgate.net For example, a PGA-based gel can be formed by reacting vinyl-terminated PGA with primary amines introduced by acylating the prepolymer with 6-(Fmoc-amino)hexanoic acid, followed by the removal of the Fmoc protecting group. frontiersin.orgresearchgate.net
Table 2: Chemical Crosslinking Agents and Reaction Pathways for Poly(glycerol adipate)
| Crosslinking Agent | Functional Group on PGA | Reaction Pathway | Resulting Linkage | Curing Conditions |
| L-lysine diisocyanate (LDI) | Hydroxyl (-OH) | Urethane formation | Urethane (-NH-CO-O-) | 35°C for 3 to 7 days |
| Primary Amines (e.g., from modified hexanoic acid) | Vinyl end groups | Michael Addition | Carbon-Nitrogen bond | Mild, catalyst-free |
Photo-Crosslinking Approaches for Network Formation
Photo-crosslinking is a rapid and efficient method for forming polymer networks under mild conditions, often at ambient temperature. frontiersin.orgnih.gov This technique relies on functionalizing the PGA prepolymer with photocurable moieties, such as methacrylate (B99206) or acrylate (B77674) groups, which can polymerize upon exposure to ultraviolet (UV) light. mdpi.commdpi.com
The first step is the chemical modification of the PGA prepolymer. For instance, vinyl methacrylate (VMA) can be used to introduce methacrylate groups onto the polymer backbone. frontiersin.orgnih.govmdpi.com Similarly, acryloyl chloride can be reacted with the hydroxyl groups of the prepolymer to attach unsaturated double bonds. mdpi.com
Once functionalized, the prepolymer is mixed with a photoinitiator, such as IRGACURE 369, which generates free radicals upon UV irradiation. frontiersin.orgnih.govmdpi.com These radicals initiate a chain-reaction polymerization of the methacrylate or acrylate groups, leading to the rapid formation of a crosslinked network. mdpi.com The crosslinking density and resulting mechanical properties, such as microhardness, can be tuned by adjusting the amount of the photocurable monomer or the duration of UV exposure. frontiersin.orgnih.gov An optimal crosslinking time of just 10 minutes under a UV lamp has been reported. frontiersin.orgnih.gov
This approach is particularly advantageous for applications where high temperatures must be avoided, such as in the fabrication of scaffolds for tissue engineering where bioactive components might be included. frontiersin.orgnih.gov
Table 3: Photo-Crosslinking Systems for Poly(glycerol adipate) Networks
| Functional Group | Photoinitiator | UV Light Source | Curing Time | Reference |
| Methacrylate | IRGACURE 369 | UV lamp | 10 minutes | frontiersin.org, mdpi.com, nih.gov |
| Acrylate | None (self-initiating) | Ultraviolet irradiation | Not specified | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of Glyceryl 2 Adipate and Poly Glycerol Adipate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of Glyceryl 2-adipate and PGA. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H) and carbon atoms (¹³C), enabling the determination of monomer connectivity, degree of branching, and end-group analysis. csic.es
Proton NMR (¹H NMR) is instrumental in identifying the different types of protons within the polymer structure. In the ¹H NMR spectrum of PGA, characteristic signals corresponding to the protons of the glycerol (B35011) and adipic acid units can be readily identified. nih.gov
The methylene (B1212753) protons of the adipic acid units typically appear as multiplets in the range of 1.6-2.5 ppm. csic.esmdpi.com The protons associated with the glycerol backbone are observed between 3.5 and 5.3 ppm. mdpi.com Specifically, protons of a 1,3-substituted linear glycerol unit appear at distinct chemical shifts, while those of a 1,2-substituted linear glycerol unit and a 1,2,3-substituted dendritic glycerol unit also have characteristic resonances. mdpi.com For instance, a peak around 5.3 ppm is often attributed to the methine proton of a 1,2,3-trisubstituted glycerol unit, which is indicative of branching. nih.govuniroma1.it
Table 1: Characteristic ¹H NMR Chemical Shifts for Poly(glycerol adipate)
| Proton Type | Chemical Shift (ppm) | Reference |
| Methylene protons of adipic acid (a, b) | 1.6 - 2.5 | csic.esmdpi.com |
| Protons of glyceride repeating units | 3.5 - 5.3 | mdpi.com |
| Protons of 1,3-substituted linear glycerol unit (c, d, e) | Multiple signals within 3.5 - 5.3 | mdpi.com |
| Protons of 1,2-substituted linear glycerol unit (h, i, f, g, e') | Multiple signals within 3.5 - 5.3 | mdpi.com |
| Protons of 1,2,3-substituted dendritic glycerol unit (h', i', e'') | Multiple signals within 3.5 - 5.3, with e'' at ~5.3 | mdpi.com |
| Methine proton of 1,2,3-trisubstituted glycerol (branching) | ~5.3 | nih.govuniroma1.it |
Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of the polymer. It is particularly useful for identifying terminal glycerol units and verifying the hydrolysis of double bonds from terminal divinyl adipate (B1204190), which may not be clear in ¹H NMR spectra. mdpi.com
The carbonyl carbon of the ester group in PGA typically resonates around 172.7-173.4 ppm. rsc.org The carbons of the glycerol units appear in the range of approximately 60-75 ppm. rsc.orgacs.org For example, in a study using DMSO-d6 as the solvent, signals for 1,3-linkages were observed at 66.1 and 64.8 ppm, while those for minor 1,2-linkages appeared at 71.9, 62.3, and 59.5 ppm. rsc.org The methylene carbons of the adipic acid moiety are typically found between 24 and 34 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Poly(glycerol adipate)
| Carbon Type | Chemical Shift (ppm) | Reference |
| Carbonyl (C=O) of ester | 172.7 - 173.4 | rsc.org |
| Carbons of 1,3-linked glycerol unit | 66.1, 64.8 | rsc.org |
| Carbons of 1,2-linked glycerol unit | 71.9, 62.3, 59.5 | rsc.org |
| Methylene carbons of adipic acid | 24.4, 28.4, 28.6, 33.4 | rsc.org |
Note: Chemical shifts are dependent on the solvent and specific polymer microstructure.
Quantitative NMR (qNMR) can be employed to determine the degree of branching (DB) in hyperbranched polymers like PGA. mdpi.com The DB is calculated by integrating the signals corresponding to dendritic (D), linear (L), and terminal (T) units within the polymer structure. mdpi.com The degree of branching in PGA, which influences its physical properties like hydrophilicity and glass transition temperature, has been reported to range from 5% to 30%. researchgate.netrsc.org This variation can be controlled by adjusting synthesis conditions, such as temperature. researchgate.netacs.org For instance, enzymatic polymerization at 40°C can lead to a more linear polymer, while branching increases at higher temperatures. acs.org
The degree of branching can be calculated from ¹H NMR data by comparing the integral of the methine proton signal of the trisubstituted glycerol unit (around 5.30 ppm) to the integral of the methylene protons of the adipic acid repeating units. uniroma1.it
Vibrational Spectroscopy for Chemical Bond Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are essential for identifying the functional groups present in this compound and PGA.
FTIR spectroscopy confirms the formation of the polyester (B1180765) by identifying the characteristic absorption bands of its functional groups. The esterification of glycerol with adipic acid is confirmed by the presence of a strong carbonyl (C=O) stretching band around 1725-1739 cm⁻¹. nih.govd-nb.info Other key absorptions include the C-O-C stretching of the ester group between 1060 and 1130 cm⁻¹, and a broad O-H stretching band around 3450 cm⁻¹ corresponding to the free hydroxyl groups on the glycerol units. nih.gov The C-H stretching of the alkyl chains is observed in the region of 2870-2950 cm⁻¹. nih.gov The presence of unreacted carboxylic acid groups from adipic acid can be identified by a band around 1711 cm⁻¹. d-nb.info
Table 3: Key FTIR Absorption Bands for Poly(glycerol adipate)
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H stretching (hydroxyl) | ~3450 | nih.gov |
| C-H stretching (alkyl) | 2870 - 2950 | nih.gov |
| C=O stretching (ester) | 1725 - 1739 | nih.govd-nb.info |
| C=O stretching (unreacted carboxylic acid) | ~1711 | d-nb.info |
| C-O-C stretching (ester) | 1060 - 1130 | nih.gov |
| O-H bending (hydroxyl) | 1055 - 1075 | nih.gov |
Chromatographic Techniques for Molecular Weight Distribution and Purity
Chromatographic methods, particularly Size Exclusion Chromatography (SEC), are vital for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, Đ) of PGA. mdpi.com These parameters are crucial as they significantly influence the polymer's physical and mechanical properties.
SEC separates polymer molecules based on their hydrodynamic volume in solution. By using a suitable eluent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and calibrating with polymer standards like polystyrene, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Đ (Mw/Mn) can be determined. mdpi.comacs.org For example, enzymatic polymerization of glycerol and divinyl adipate has yielded PGA with Mn values in the range of 7500–7900 g/mol . mdpi.com The polydispersity index provides information about the breadth of the molecular weight distribution, with higher values often indicating a more branched or less uniform polymer. mdpi.com SEC analysis has been instrumental in studying the degradation of PGA by monitoring the changes in molecular weight over time when exposed to enzymes. mdpi.comddl-conference.comucl.ac.uk
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers like poly(glycerol adipate). The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and passing it through a column packed with porous gel. nih.gov Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume.
In the characterization of PGA and its derivatives, GPC is routinely used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). For instance, GPC analysis of PGA modified with tocopherol and cholesterol was performed using an Agilent 1260 infinity GPC apparatus equipped with light scattering and refractive index multi-detectors. nih.gov The system utilized two Agilent PL-gel mixed D columns with THF as the eluent at a flow rate of 1 mL/min and a column oven temperature of 40°C. nih.gov Calibration is typically performed against known standards, such as polymethylmethacrylate (PMMA). nih.govworktribe.com This analysis provides crucial information on the success of the polymerization and subsequent modification reactions. ucl.ac.uknih.gov
Table 1: GPC Characterization Data for Poly(glycerol adipate) Systems
| Polymer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|
| Stearic Acid-Modified PGA (PGAS) | 4,300 | 6,600 | 1.54 | d-nb.info |
| PGA-Methacrylate (One-Pot, One-Step) | 7,500 - 7,900 | Not Reported | Not Reported | researchgate.net |
Scattering Techniques for Supramolecular Organization
Scattering techniques are non-destructive methods vital for probing the structure of materials from the nanoscale to the microscale. For PGA systems, which can self-assemble into nanoparticles, these techniques offer insights into particle size, aggregation, and internal structure.
Dynamic Light Scattering (DLS) for Nanoparticle Sizing and Aggregation Behavior
Dynamic Light Scattering (DLS) is a primary tool for measuring the hydrodynamic diameter of nanoparticles in a suspension. The technique analyzes the intensity fluctuations of scattered light caused by the Brownian motion of particles. For PGA nanoparticles, DLS is used to determine their size, size distribution, and stability over time. ucl.ac.uknih.gov It is also employed to monitor changes in nanoparticle size that indicate processes like enzymatic degradation. ucl.ac.ukmdpi.com
Typically, PGA nanoparticles are prepared via nanoprecipitation or solvent displacement methods at a concentration around 1 mg/mL. worktribe.com DLS measurements are often performed using a Zetasizer Nano spectrometer equipped with a 633 nm laser at a fixed backscattering angle of 173°. worktribe.comshu.ac.uk Samples are equilibrated at 25°C before analysis. worktribe.comd-nb.info Studies have shown that unmodified PGA can self-assemble into nanoparticles with hydrodynamic diameters between 50 and 150 nm. ucl.ac.uk The polydispersity index (PDI) obtained from DLS provides a measure of the broadness of the size distribution, with values below 0.1 indicating a narrow, monomodal size distribution. d-nb.info
Table 2: DLS Data for Poly(glycerol adipate) Nanoparticle Systems
| Nanoparticle System | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Measurement Conditions | Source |
|---|---|---|---|---|
| Unmodified PGA | 50 - 150 | Not Reported | Not Specified | ucl.ac.uk |
| Stearic Acid-Modified PGA (PGAS) | 136 | 0.099 | Diluted to 0.1 mg/mL in water, 25°C | d-nb.info |
Small Angle X-ray Scattering (SAXS) for Nanophase Separation Analysis
Small Angle X-ray Scattering (SAXS) probes electron density fluctuations over length scales typically in the range of 1 to 100 nm. scispace.com This makes it an ideal technique for analyzing the internal structure of polymeric nanoparticles and identifying nanophase separation in block or graft copolymers.
In the context of modified poly(glycerol adipate), SAXS has been used to analyze the supramolecular organization of graft copolymers. For a series of PGA polymers grafted with oleate (B1233923) side chains (PGA-g-O), SAXS data revealed the nanophase separation of these hydrophobic oleate chains into distinct nanodomains within the bulk material. researchgate.net This type of analysis is crucial for understanding how chemical modifications influence the morphology and self-assembly behavior of the polymer, which in turn affects its properties as a material for applications like drug delivery. researchgate.net
Wide Angle X-ray Scattering (WAXS) for Amorphous and Crystalline Domain Assessment
Wide Angle X-ray Scattering (WAXS), which is also referred to as Wide Angle X-ray Diffraction (WAXD), provides information about the atomic-level ordering within a material. scispace.commdpi.com It is used to distinguish between crystalline and amorphous structures. Crystalline materials produce sharp diffraction peaks, while amorphous materials generate a broad, diffuse halo.
For poly(glycerol adipate) systems, WAXS is used to confirm their amorphous nature. researchgate.net Studies on PGA grafted with oleate side chains showed WAXS profiles with a characteristic broad halo, reflecting the absence of significant crystalline domains. researchgate.net This amorphous character is consistent with differential scanning calorimetry (DSC) results that show no melting transitions. vulcanchem.com WAXS has also been employed to characterize composite films, such as those made from starch and PGA, to assess the degree of disruption of native starch crystallinity upon film formation. mdpi.com
Mass Spectrometry for Precise Molecular Information
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about molecular weight and chemical structure.
MALDI-TOF MS for Molecular Weight Determination and End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of large molecules like synthetic polymers. In this technique, the polymer is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization and minimizing fragmentation of the polymer chains.
Table 3: End-Group Composition of PGA-Methacrylate Macromers by MALDI-TOF-MS
| Synthesis Procedure | Catalyst (CALB) | Methacrylate (B99206) End-Groups (%) | Acid End-Groups (%) | Hydroxyl End-Groups (%) | Source |
|---|---|---|---|---|---|
| One-Pot, One-Step | 1 wt% | 52.0 | 22.0 | 26.0 | mdpi.com |
| One-Pot, One-Step | 3 wt% | 46.0 | 23.0 | 31.0 | mdpi.com |
| One-Pot, Two-Step | 1 wt% | 48.0 | 20.0 | 32.0 | mdpi.com |
Electron Microscopy for Morphological Investigations
Electron microscopy stands as a pivotal technique for the high-resolution morphological characterization of polymeric systems, offering direct visualization of nanoparticle architecture. This method is instrumental in understanding the physical attributes of nanoparticles, which in turn influence their behavior and functionality. In the context of poly(glycerol adipate) (PGA) systems, electron microscopy provides critical insights into particle size, shape, and internal structure.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) is a powerful analytical tool for elucidating the detailed morphology of poly(glycerol adipate) (PGA) nanoparticles. This technique allows for the direct imaging of individual nanoparticles at high resolution, providing invaluable information on their size, shape, and internal organization.
Research findings consistently show that nanoparticles formulated from poly(glycerol adipate) and its derivatives typically exhibit a spherical morphology. scientific.netnih.govddl-conference.com The formation of these spherical nanoparticles can be achieved through methods such as interfacial precipitation or solvent-diffusion evaporation. scientific.netnih.gov For instance, nanoparticles prepared from stearoyl-modified PGA using an interfacial precipitation method were observed to be well-dispersed and spherical. scientific.net Similarly, TEM analysis of SN-38-loaded nanoparticles made from PGA grafted with cholesterol (PGA-50%CHO) or tocopherol (PGA-50%TOC) also revealed a spherical shape. nih.gov
The size of these nanoparticles is a critical parameter that can be precisely determined from TEM micrographs. Studies have shown that the size can be influenced by the specific modification of the PGA backbone and the preparation method. For example, nanoparticles of PGA-NAT (naltrexone-conjugated PGA) stabilized with Tween 80 or Kolliphor HS 15 were found to have sizes in the range of 40–50 nm, while those stabilized with lecithin (B1663433) were larger, around 100–120 nm. ddl-conference.com In another study, cryo-TEM and negative-stain TEM revealed that the shape of fatty acid-modified PGA nanoparticles can deviate from being perfectly spherical, with some exhibiting linear borders and defined geometries like hexagons and squares, particularly at lower degrees of substitution. acs.org
TEM, often coupled with techniques like freeze-fracture or negative staining, can also unveil the internal structure of these nanoparticles. For example, freeze-fracture TEM of PGA nanoparticles highly substituted with stearic acid (S85) has revealed an internal lamellar or "onion-like" morphology, suggesting alternating crystalline and amorphous phases within the nanoparticle. acs.org For visualization enhancement in TEM, staining agents such as uranyl acetate (B1210297) are frequently used. nih.govresearchgate.netmdpi.com
The table below summarizes representative findings from TEM analyses of various poly(glycerol adipate)-based nanoparticle systems.
| Nanoparticle System | Preparation/Staining Method | Observed Morphology | Size Range (nm) | Citation |
| Stearoyl Modified PGA | Interfacial Precipitation | Well-dispersed, spherical with nanophase separation | ~70 (hydrodynamic radius) | scientific.net |
| PGA-stearate (20%) | Negative stain with uranyl acetate | Non-spherical shapes with linear borders (hexagons, squares) | - | acs.org |
| PGA-stearate (85%) | Freeze fracture | Internal lamellar ("onion-like") structure | - | acs.org |
| SN-38-loaded PGA-50%CHO | Stained with 1% uranyl acetate | Spherical | - | nih.gov |
| SN-38-loaded PGA-50%TOC | Stained with 1% uranyl acetate | Spherical | - | nih.gov |
| PGA-NAT with Tween 80 | Negative staining | Nearly spherical | 40 - 50 | ddl-conference.com |
| PGA-NAT with Kolliphor HS 15 | Negative staining | Nearly spherical | 40 - 50 | ddl-conference.com |
| PGA-NAT with Lecithin | Negative staining | Spherical | 100 - 120 | ddl-conference.com |
Biodegradation and Environmental Fate Research of Glyceryl 2 Adipate Derived Materials
Enzymatic Degradation Mechanisms of Poly(glycerol adipate)
The enzymatic degradation of poly(glycerol adipate) is a key area of research, largely because the polymer's ester bonds are susceptible to cleavage by common enzymes. acs.orgresearchgate.net This inherent biodegradability is fundamental to its applications, particularly in the biomedical field. researchgate.netmdpi.com
The degradation of PGA is primarily mediated by hydrolytic enzymes, specifically esterases and lipases, which are ubiquitous in biological systems. acs.org These enzymes catalyze the hydrolysis of the ester linkages that form the backbone of the polymer. mdpi.com The process is essentially the reverse of the enzymatic polycondensation reaction often used to synthesize PGA, which frequently employs a lipase (B570770) catalyst like that from Candida antarctica (Novozym 435). acs.orgmdpi.com
Studies have demonstrated that various enzymes, including lipase, elastase, and esterase, can induce significant structural changes in PGA. acs.orgresearchgate.netnih.gov The activity of these enzymes leads to the scission of polymer chains, resulting in a decrease in molecular weight and the eventual breakdown of the material. nih.gov The susceptibility to this enzymatic action is a defining feature of PGA's biodegradable nature. For instance, research has shown a tenfold increase in the size of PGA nanoparticles after just a three-hour incubation with lipase, indicating rapid structural breakdown. researchgate.net
The rate and extent of PGA degradation are not uniform and are significantly influenced by the polymer's specific molecular architecture. Research has shown that modifications to the PGA backbone can either accelerate or decelerate degradation kinetics. nih.govscielo.br
Key influencing factors include:
Functionalization and Grafting: Modifying the free hydroxyl groups on the PGA backbone with other molecules can alter degradation rates. For example, attaching polyethylene (B3416737) glycol (PEG) to the polymer (PGA-PEG) was found to increase its stability and slow degradation compared to unmodified PGA. researchgate.netnih.gov This effect is attributed to increased steric hindrance, which limits enzyme access to the ester bonds. nih.gov Similarly, grafting PGA with other polymers, such as polycaprolactone (B3415563) (PCL), or functionalizing it with amino acids, cholesterol, or tocopherol, also modulates degradation profiles. mdpi.comnih.govresearchgate.net
Crosslinking Density: For PGA materials formed into networks or elastomers, the degree of crosslinking is a critical determinant of degradation speed. Materials with a higher degree of crosslinking exhibit lower mass loss over time. mdpi.commdpi.comscielo.br This is because the denser network structure restricts water penetration and enzyme access. An in vitro study on PGA elastomeric films found that after 60 days, a film made with an equimolar ratio of monomers lost 31% of its mass, while a film made with excess adipic acid (resulting in higher crosslinking) lost only 15%. mdpi.commdpi.comscielo.br
Monomer Ratio: The initial molar ratio of glycerol (B35011) to adipic acid used during synthesis affects the final polymer structure, including the number of available hydroxyl groups and the potential for branching, which in turn influences the degradation kinetics. mdpi.commdpi.comresearchgate.net
Below is an interactive table summarizing research findings on how polymer architecture affects degradation.
The analysis of breakdown products is essential to confirm the complete biodegradation of PGA and to verify the non-toxic nature of its constituents. Studies have successfully identified the degradation products of PGA using analytical techniques such as Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Fourier-Transform Infrared Spectroscopy (FTIR). acs.orgresearchgate.netnih.gov
Research has confirmed that the enzymatic degradation of PGA yields its original, non-toxic monomers:
Glycerol mdpi.comnih.govmdpi.comscielo.br
Adipic acid mdpi.comnih.govmdpi.comscielo.br
In some cases, intermediate products such as PGA dimers have also been detected, which suggests that the hydrolytic breakdown is not always immediate or complete to the monomeric level. nih.govscielo.br The identification of these benign products supports the biocompatibility and environmentally friendly profile of PGA materials. mdpi.commdpi.com
Environmental Fate Studies
While the degradation of PGA in simulated biological environments is well-documented, specific research on its fate in broader environmental compartments like soil and water is less common. However, its behavior can be inferred from its chemical structure and by studying the environmental degradation of similar aliphatic polyesters.
The aerobic biodegradation of polymers in environments like soil or compost is typically a two-stage process. nih.gov First, abiotic hydrolysis occurs, where water molecules cleave the polymer's ester bonds, reducing its molecular weight. mdpi.comnih.gov This is followed by a biotic stage, where microorganisms consume the smaller polymer fragments. mdpi.com
Standardized tests, such as those outlined in ISO 17556 or ASTM D5988, are used to measure aerobic biodegradability by quantifying the amount of carbon dioxide produced or oxygen consumed by microorganisms over time. mdpi.com While specific data for PGA in these tests is limited in the literature, results for other biodegradable polyesters provide a useful benchmark. The rate of degradation is highly dependent on environmental conditions, with higher temperatures and moisture levels found in industrial composting facilities significantly accelerating the process. mdpi.comnih.gov
Below is an interactive table showing biodegradation data for comparable polyesters under controlled composting conditions.
The persistence of any polymer in the environment is a function of its chemical stability and the conditions of the receiving compartment. For aliphatic polyesters like PGA, the primary mechanism for breakdown is hydrolysis, a process that can proceed even without microbial intervention, albeit often very slowly. nih.govresearchgate.net
Specific studies on the persistence and accumulation of PGA in soil, freshwater, or marine environments are currently scarce. However, based on its structure, its environmental fate is expected to be highly variable:
In Soil and Compost: In warm, moist, and microbially active environments like an industrial compost pile, PGA is expected to degrade relatively quickly. In cooler, drier soil, the degradation process would be significantly slower. acs.orgnih.gov
In Aquatic Environments: Degradation in water is generally slower than in compost due to lower average temperatures and different microbial populations. dntb.gov.ua Studies on other glycerol-based polyesters have shown very limited weight loss (less than 3%) after several weeks in seawater or river water. dntb.gov.ua
Therefore, while PGA is inherently biodegradable, its potential to persist or accumulate is context-dependent. It would break down rapidly under ideal composting conditions but could persist for much longer periods in less favorable environments such as cold water or deep soil layers, where both hydrolytic and microbial activity are limited.
Factors Influencing Biodegradation Rates in Diverse Environments
The biodegradation of materials derived from Glyceryl 2-adipate, primarily in the form of the polymer poly(glycerol adipate) (PGA), is a complex process governed by a synergy of intrinsic material properties and external environmental conditions. Research into the degradation mechanisms reveals that the rate and extent of breakdown are not uniform but are significantly influenced by enzymatic activity, the polymer's chemical structure, and ambient environmental factors such as pH and temperature.
Enzymatic Influence
The ester bonds inherent in the PGA backbone are susceptible to enzymatic hydrolysis, making this a primary pathway for its biodegradation. nih.gov Studies have demonstrated that various enzymes, particularly those prevalent in biological systems, can catalyze the degradation of PGA. Swainson et al. conducted extensive research on the enzymatic degradation of PGA nanoparticles, exposing them to six different enzymes. nih.govfrontiersin.org The results indicated a clear difference in the degradation susceptibility of the particles depending on the specific enzyme. nih.gov Lipases, elastases, and esterases have been identified as particularly effective in breaking down the polymer structure. nih.govresearchgate.net The degradation process involves the breakdown of the polymer at a nanoparticle level, which can be monitored by changes in particle size and the release of conjugated molecules. nih.govucl.ac.uk
Polymer Structure and Chemical Modification
Functionalization: The attachment of different molecules to the PGA backbone significantly alters its degradation profile. researchgate.net For instance, modifying PGA with Poly(ethylene glycol) (PGA-PEG) was found to increase the polymer's stability and slow its degradation compared to unmodified PGA. researchgate.netuni-halle.de This effect is attributed to the increased steric hindrance provided by the PEG chains, which may limit enzyme access to the cleavable ester bonds. uni-halle.de Conversely, functionalization with molecules like amino acids can also modulate degradation rates. nih.govresearchgate.net
Monomer Ratio and Crosslinking: The stoichiometry of the monomers used during synthesis, such as the ratio of adipic acid to glycerol, influences the final polymer structure and its subsequent degradation. An in vitro degradation study of PGA elastomeric films in a phosphate-buffered saline (PBS) solution (pH 7.4 at 37°C) showed that after 60 days, a PGA elastomer made with an equimolar ratio of adipic acid to glycerol experienced a 31% mass loss. frontiersin.orgfrontiersin.org In contrast, a PGA elastomer synthesized with excess adipic acid, resulting in a higher degree of crosslinking and fewer free hydroxyl groups, showed only a 15% mass loss under the same conditions. frontiersin.orgfrontiersin.org This demonstrates that a higher crosslink density can impede degradation.
Copolymerization and Molecular Architecture: Introducing other monomers to create copolymers can tune the degradation behavior. The architecture of the polymer, whether linear or branched, also impacts degradation. acs.orgsciepub.com Research has shown that increasing the hydroxyl group content in polyesters can lead to faster biodegradation rates, likely due to a combination of increased hydrophilicity and the catalytic effect of the free hydroxyl groups on ester bond cleavage. acs.org
Environmental Factors: pH and Temperature
The surrounding environment has a profound effect on the hydrolytic degradation of polyesters like PGA.
pH: The pH of the medium is a significant catalyst for hydrolysis. acs.org Both acidic (pH ≪ 7.4) and basic (pH ≫ 7.4) environments can accelerate polyester (B1180765) degradation compared to neutral conditions. acs.orgnih.gov In acidic media, the ester carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. acs.org In basic conditions, hydroxide (B78521) ions directly attack the ester carbonyl. acs.org Studies on various polyesters confirm that degradation rates are highly pH-dependent. researchgate.netnih.gov For PGA nanoparticles, the effect of pH was explored by testing enzyme activity in different buffers, highlighting that the environmental pH can influence the rate of enzymatic degradation. ucl.ac.uk
Temperature: Temperature influences the kinetics of both hydrolytic and enzymatic degradation. Higher temperatures generally increase the mobility of polymer chains and the rate of chemical reactions, leading to accelerated degradation. nih.gov For example, degradation of poly(sorbitol adipate) (PSA), a related sugar alcohol-based polyester, was observed to be significantly faster at 40°C compared to 4°C, a phenomenon attributed to hydrolysis. researchgate.netuni-halle.de Similarly, the synthesis temperature of PGA itself can affect its structure (linear vs. branched), which in turn influences its properties and degradation profile. acs.org
Microbial Influence
In natural environments like soil or water, microorganisms are key drivers of biodegradation. Specific microbial strains can produce the extracellular enzymes required to break down polyesters. Studies have isolated fungi, such as Penicillium sp and Aspergillus sp, that are capable of degrading branched polyesters synthesized from glycerol and adipic acid. sciepub.comsciepub.com The biodegradation process in a microbial environment involves the microorganisms using the polymer as a source of carbon for growth. sciepub.com The initial step is the hydrolysis of the polymer into smaller, water-soluble oligomers and monomers that can then be assimilated by the microbial cells. sciepub.comsciepub.com
Table 1: Influence of Structural Modifications on PGA Degradation
| Modification | Observation | Impact on Degradation Rate | Reference |
|---|---|---|---|
| PEGylation | PGA modified with PEG (PGA-PEG) showed greater stability compared to unmodified PGA. | Decreased | researchgate.netuni-halle.de |
| Monomer Ratio | PGA with a lower degree of crosslinking (equimolar monomers) lost 31% of its mass in 60 days. | Increased (with lower crosslinking) | frontiersin.orgfrontiersin.org |
| Monomer Ratio | PGA with a higher degree of crosslinking (excess adipic acid) lost 15% of its mass in 60 days. | Decreased (with higher crosslinking) | frontiersin.orgfrontiersin.org |
Table 2: Effect of Environmental Conditions on Polyester Degradation
| Factor | Condition | Polymer System | Observation | Reference |
|---|---|---|---|---|
| pH | Acidic (pH < 7.4) & Basic (pH > 7.4) | General Polyesters | Hydrolysis is catalyzed at acidic and alkaline pH compared to neutral pH. | acs.orgnih.gov |
| pH | Acidic Environment | PCL-b-PDMAEMA | Faster degradation (36% Mn loss) compared to alkaline conditions. | nih.gov |
| pH | Alkaline Environment | PCL-b-PDMAEMA | Slower degradation (27% Mn loss) compared to acidic conditions. | nih.gov |
| Temperature | 40°C vs 4°C | Poly(sorbitol adipate) | Degradation was significantly faster at the higher temperature. | researchgate.netuni-halle.de |
| Temperature | 37°C vs 4°C and -18°C | PDLLA Nanospheres | Degradation at pH 7.4 was much faster at 37°C. | nih.gov |
Table 3: Compounds Mentioned in the Article | Compound Name | | | :--- | | this compound | | Poly(glycerol adipate) (PGA) | | Adipic acid | | Glycerol | | Poly(ethylene glycol) (PEG) | | Poly(sorbitol adipate) (PSA) | | Poly(ε-caprolactone)-block-poly(N,N'-dimethylaminoethyl methacrylate) (PCL-b-PDMAEMA) | | Poly(D,L-lactide-co-glycolide) (PDLLA) | | Phosphate-buffered saline (PBS) | | Lipase | | Elastase | | Esterase | | Amino acids | | Carboxyfluorescein |
Functionalization and Derivatization Strategies for Poly Glycerol Adipate with Research Applications
Covalent Modification of Pendant Hydroxyl Groups
A prominent strategy to modify PGA involves the esterification of its pendant hydroxyl groups with various fatty acids. This acylation process results in the formation of amphiphilic comb-like polymers, where the hydrophilic PGA backbone is decorated with hydrophobic fatty acid side chains. acs.orgnih.gov The properties of these comb-like polymers can be precisely controlled by varying the chain length of the fatty acid and the degree of substitution (DS) along the PGA backbone. acs.orgnih.gov
Research has shown that increasing the length of the saturated fatty acid side chains or increasing the DS leads to a higher melting temperature and specific enthalpy of fusion. acs.orgacs.org For instance, modifying the PGA backbone with fatty acids such as lauric, stearic, and behenic acid allows for the creation of materials ranging from viscous liquids to solids. researchgate.netuni-halle.de These structural changes also influence the thermal stability, with the comb-like polymers generally exhibiting higher stability compared to the unmodified PGA backbone. acs.orgacs.org
The amphiphilic nature of these fatty acid-grafted PGAs facilitates their self-assembly into nanoparticles in aqueous environments. nih.gov The morphology of these nanoparticles is dependent on the specific fatty acid used and the DS. acs.orgacs.org For example, low-substituted PGA-stearates can form non-spherical nanoparticles with internal lamellar-like structures, while higher substitution degrees tend to result in ellipsoidal or spherical particles. nih.gov This tunability makes fatty acid-modified PGA a versatile platform for creating nanocarriers for drug delivery. nih.govresearchgate.net
| Fatty Acid Modifier | Resulting Polymer Structure | Key Research Findings | Reference |
|---|---|---|---|
| Lauric Acid (C12), Stearic Acid (C18), Behenic Acid (C22) | Comb-like graft copolymers | Melting temperature and enthalpy increase with fatty acid chain length and degree of substitution. Particle morphology (nanocubes, ellipsoids, nanospheres) is tunable. | acs.orgnih.gov |
| Butyric Acid (C4), Octanoic Acid (C8), Stearic Acid (C18) | Comb-like polymers (PGAB, PGAO, PGAS) | Modulates the amphiphilic characteristics of PGA, enabling the engineering of nanoparticles and other colloidal structures. | nih.gov |
| Oleic Acid | Comb-like polymer with unsaturated side chains | Allows for the preparation of phase-separated nanoparticles, even with a non-crystallizing fatty acid. | acs.org |
To enhance the biological functionality of PGA, its pendant hydroxyl groups can be conjugated with amino acids and peptides. ucl.ac.uk This strategy aims to create biodegradable polymers with specific biological recognition capabilities, potentially for targeted drug delivery or tissue engineering applications. rsc.org For example, PGA has been successfully coupled with N-acyl aromatic amino acids, generating a novel class of biodegradable polyesters with tailorable physicochemical properties. researchgate.netrsc.org
Modifications with amino acids like phenylalanine and tryptophan have been explored to alter the polymer's characteristics. researchgate.netucl.ac.uk These conjugations can influence the polymer's degradation profile, as demonstrated by studies showing that the enzymatic degradation of PGA is dependent on the nature of the functionalization on its backbone. researchgate.net The introduction of amino acid moieties can influence the polymer's interaction with cells and enzymes, offering a pathway to develop more sophisticated biomaterials. ucl.ac.uk
The amphiphilic balance of PGA can be meticulously controlled by grafting both hydrophilic and hydrophobic side chains onto its backbone. nih.gov This dual-functionalization approach creates copolymers with unique self-assembly behaviors and properties.
Hydrophilic grafting is commonly achieved using poly(ethylene glycol) (PEG). nih.govuni-halle.de Attaching PEG chains to the PGA backbone enhances the hydrophilicity of the resulting polymer. uni-halle.deuni-halle.de For instance, in the synthesis of polymer networks, PEG can be grafted onto a poly(sorbitol adipate) (PSA) backbone, a polymer similar to PGA, to increase the swellability of the final hydrogel. uni-halle.de
Conversely, hydrophobic side chains can be introduced by grafting molecules like fatty acids (lauric, stearic, oleic), cholesterol, or tocopherol. nih.govnih.gov Grafting cholesterol and tocopherol onto the PGA backbone has been shown to increase the material's hydrophobicity, which correlates with an increase in the water contact angle. nih.gov These hydrophobic modifications can improve the loading capacity for hydrophobic drugs and influence the drug release profile from nanoparticle formulations. nih.gov By combining hydrophilic and hydrophobic grafts, researchers can create multiply-grafted polyesters with precisely controlled hydrophilicity or lipophilicity, suitable for a range of applications, including as steric stabilizers for complex nanostructures like cubosomes. nih.govuni-halle.de
Incorporation of Functional Diols into the Polymer Backbone
Beyond modifying the pendant hydroxyl groups, the properties of PGA can be fundamentally altered by incorporating functional comonomers directly into the polymer backbone during synthesis. This approach leads to the formation of co-polyesters with unique chemical functionalities and tunable properties. frontiersin.orgresearchgate.net
By introducing a second, functional diol into the one-pot enzymatic polymerization with glycerol (B35011) and a diacid derivative, copolyester variants of PGA can be produced. researchgate.netresearchgate.net This strategy allows for the introduction of a variety of chemical functionalities, such as aromatic groups or double/triple bonds, directly into the polymer backbone. researchgate.net The inclusion of these functional diols alters the polymer's reactivity, amphiphilic balance, and thermal properties. mdpi.comresearchgate.net
For example, co-polymerizing PGA with ω-pentadecalactone (PDL) results in a PGA-co-PDL copolymer with different thermal properties and amphiphilicity compared to neat PGA. mdpi.com These copolyesters have been successfully formulated into nanoparticles and microparticles for the encapsulation of various active molecules. mdpi.com This backbone modification approach provides a straightforward method to create a library of polymers with diverse properties from readily available monomers, expanding their utility as nanocarriers for drug delivery. researchgate.net
This is often achieved through a one-pot, one-step enzymatic synthesis where vinyl methacrylate (B99206) is included in the reaction with glycerol and divinyl adipate (B1204190). mdpi.com This process yields linear PGA macromers with methacrylate end-groups. mdpi.comresearchgate.net When combined with a suitable photoinitiator, these functionalized macromers can undergo rapid crosslinking upon exposure to UV light, forming amorphous polymer networks. frontiersin.orgmdpi.comresearchgate.net Research has demonstrated that this method can produce networks with microhardness values that increase with the crosslinking density. nih.govfrontiersin.org This straightforward enzymatic methacrylation avoids the use of harsh chemical reagents typically required for such modifications and provides a simple route to UV-curing systems for biomedical applications. mdpi.com
| Functionalization Strategy | Monomers/Reagents Used | Resulting Polymer/Network | Key Research Findings | Reference |
|---|---|---|---|---|
| Co-polymerization | Glycerol, Divinyl Adipate, Functional Diols | PGA-copolyesters | Introduces functionalities (aromatic, double bonds) into the backbone, altering chemical and biological properties for drug delivery applications. | researchgate.netresearchgate.net |
| Co-polymerization with ROP | Glycerol, Divinyl Adipate, ω-pentadecalactone (PDL) | PGA-co-PDL | Alters thermal properties and amphiphilicity; forms nanoparticles and microparticles for drug encapsulation. | mdpi.com |
| End-group Functionalization | Glycerol, Divinyl Adipate, Vinyl Methacrylate, Photoinitiator (e.g., Irgacure 369) | UV-curable macromers and crosslinked networks | Macromers with methacrylate end groups (≈52%) can be formed in one step and UV-crosslinked to create amorphous networks. | mdpi.com |
Alteration of Amphiphilic Balance for Self-Assembly
Poly(glycerol adipate) (PGA) is a biodegradable and biocompatible polyester (B1180765) that has garnered significant attention for its applications in drug delivery and tissue engineering. frontiersin.orgfrontiersin.org A key characteristic of PGA is its intrinsic amphiphilicity, which allows it to self-assemble into nanoparticles (NPs) in an aqueous environment without the need for external surfactants or stabilizers. mdpi.comworktribe.com This behavior is governed by the delicate hydrophilic-lipophilic balance (HLB) within its repeating units. However, native PGA can exhibit drawbacks such as low nanoparticle stability and inefficient loading of certain therapeutic agents due to a suboptimal amphiphilic balance. researchgate.networktribe.comresearchgate.net Consequently, significant research has focused on the functionalization and derivatization of the PGA backbone to precisely modulate its amphiphilicity, thereby enhancing its self-assembly characteristics and performance as a nanocarrier. mdpi.comuniroma1.it
Tailoring Hydrophilic-Lipophilic Balance through Derivatization
The post-polymerization functionalization of the pendant hydroxyl group on the PGA backbone is the most prevalent strategy for tuning the polymer's HLB. uniroma1.it This approach allows for the creation of a vast library of PGA derivatives with finely controlled physicochemical properties. mdpi.com
A common derivatization method is the acylation of the hydroxyl group with fatty acids of varying chain lengths. researchgate.net This grafting of hydrophobic acyl chains significantly alters the polymer's amphiphilicity. researchgate.net Studies have successfully grafted fatty acids such as butyric (C4), caprylic (C8), lauric (C12), stearic (C18), oleic (C18:1), and behenic (C22) acid onto the PGA backbone. researchgate.net The nature of the fatty acid and the degree of substitution directly impact the polymer's surface properties, self-assembly, and the morphology of the resulting nanoparticles, which can range from nanocubes and ellipsoids to nanospheres. researchgate.net
The effect of these modifications on the hydrophilic-lipophilic character is often quantified by measuring the water contact angle (WCA) of polymer films. A higher WCA indicates greater hydrophobicity. For instance, modifying PGA by grafting hydrophobic molecules like cholesterol (CHO) and tocopherol (TOC) has been shown to increase the WCA. nih.gov Similarly, incorporating hydrophobic diols such as 1,3-benzenedimethanol (B147609) or 1,6-n-hexanediol into the polymer backbone increases the hydrophobicity of the final material. uniroma1.it Conversely, incorporating more hydrophilic moieties can decrease the WCA. uniroma1.it
Another approach involves altering the backbone itself by copolymerizing glycerol and adipic acid with other diols. uniroma1.itcolab.ws Replacing a portion of the glycerol with the more hydrophilic diglycerol (B53887) results in a polymer (poly(diglycerol adipate) or PDGA) with improved water solubility but a diminished capacity for self-assembly. worktribe.comnih.gov To counteract this, the amphiphilic balance can be readjusted by incorporating a more hydrophobic comonomer like 1,6-n-hexanediol, enhancing the polymer's features as a nanocarrier. worktribe.comresearchgate.netnih.gov
The following table summarizes research findings on how different derivatizations of Poly(glycerol adipate) affect its properties related to the hydrophilic-lipophilic balance.
| PGA Derivative | Modification | Key Finding | Effect on Hydrophilicity/Hydrophobicity |
| PGA-C8 | 20% acylation with Caprylic Acid (C8) | Showed a total free surface energy almost identical to unmodified PGA, but with a higher non-polar component. brieflands.com | Increased hydrophobicity compared to unmodified PGA. brieflands.com |
| PGA-S | Acylation with Stearic Acid (S) | WCA increases with the degree of substitution, indicating a more hydrophobic surface. nih.gov | Increased hydrophobicity. nih.gov |
| PGA-O | Acylation with Oleic Acid (O) | Exhibits a higher WCA than unmodified PGA, reflecting its more hydrophobic nature. nih.gov | Increased hydrophobicity. nih.gov |
| PGA-B | Acylation with Butyric Acid (B) | Displays a lower WCA compared to stearyl- and oleyl-acylated PGA, but higher than unmodified PGA. nih.gov | Moderately increased hydrophobicity. nih.gov |
| PGA-CHO | 30% and 50% mole grafting with Cholesterol | Increased the water contact angle of the final polymers. nih.gov | Increased hydrophobicity. nih.gov |
| PGA-TOC | 30% and 50% mole grafting with Tocopherol | Increased the water contact angle of the final polymers. nih.gov | Increased hydrophobicity. nih.gov |
| PGA-co-Hexanediol | Copolymerization with 1,6-n-hexanediol | Resulted in a higher water contact angle (66.9°) compared to unmodified PGA. uniroma1.it | Increased hydrophobicity. uniroma1.it |
| PDGA | Replacement of glycerol with diglycerol | Showed improved water solubility and a diminished self-assembling ability. worktribe.comnih.gov | Increased hydrophilicity. worktribe.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Nanoparticle Self-Assembly without External Stabilizers
The ability of amphiphilic copolymers like PGA and its derivatives to self-assemble into nanoparticles in aqueous solutions without external stabilizers is a critical feature for biomedical applications. worktribe.comresearchgate.net This process is primarily driven by the minimization of interfacial energy between the hydrophobic segments of the polymer and the surrounding aqueous medium. mdpi.com
The most common method to induce self-assembly is nanoprecipitation , also known as the solvent displacement method. worktribe.comuniroma1.it In this technique, the polymer is first dissolved in a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). uniroma1.it This polymer solution is then introduced, typically dropwise, into water, which acts as a non-solvent for the polymer, under constant stirring. worktribe.comuniroma1.it
The subsequent rapid diffusion of the organic solvent into the aqueous phase causes the polymer to become supersaturated and precipitate out of the solution. mdpi.com Due to the amphiphilic nature of the polymer chains, this precipitation is not a random aggregation but a structured self-assembly process. The hydrophobic parts of the polymer chains (the adipate segments and any grafted hydrophobic moieties) collapse to form a compact core, effectively shielding themselves from the water. mdpi.comjst.go.jp Simultaneously, the hydrophilic segments (the glycerol units with their free hydroxyl groups) orient themselves towards the aqueous phase, forming a stabilizing outer shell or corona. mdpi.comjst.go.jp
This core-shell structure is characteristic of a polymeric micelle or nanoparticle. mdpi.com The hydrophilic shell provides steric stabilization, creating a physical barrier that prevents the nanoparticles from aggregating and coalescing, thus ensuring the stability of the colloidal dispersion. mdpi.comresearchgate.net The entire process occurs spontaneously and circumvents the need for surfactants, which can sometimes introduce toxicity concerns. researchgate.net The final characteristics of the nanoparticles, such as size and morphology, are influenced by several factors including the polymer's molecular weight, the specific hydrophilic-lipophilic balance of the derivative, the initial polymer concentration, and the rate of addition of the polymer solution. researchgate.netresearchgate.netnih.gov
Academic Research Applications of Poly Glycerol Adipate and Glyceryl 2 Adipate Containing Structures
Scaffolds and Elastomers in Regenerative Medicine Research
Biocompatibility Assessments in Tissue Engineering Models (excluding cytotoxicity and in vivo data)
Poly(glycerol adipate) (PGA) and its crosslinked network materials are subjects of significant research for tissue engineering applications due to their favorable interaction with biological systems. frontiersin.orgfrontiersin.org Biocompatibility assessments in this context extend beyond simple cytotoxicity to evaluate how these materials support and influence cellular behavior and tissue development in laboratory models. A key aspect of their suitability is their mechanical profile; the modulus of elasticity of PGA elastomers can be tailored to be within the range of megapascals (MPa), which corresponds well with the mechanical properties of human soft tissues. frontiersin.orgfrontiersin.orgnih.gov
Research has focused on the physical properties of PGA-based elastomers and their influence on cell differentiation. frontiersin.org The stiffness of the material, for instance, is a critical factor. The rubbery plateau modulus of certain PGA elastomers has been measured at 116 kPa and 503 kPa, falling within the range of soft tissue stiffness. frontiersin.orgfrontiersin.org It has been hypothesized that the Young's modulus of these elastomers plays a central role in directing cell differentiation, a crucial process in tissue regeneration. frontiersin.orgfrontiersin.org Furthermore, due to a similarity to osteoid, PGA-based materials are being investigated for applications in bone tissue regeneration. frontiersin.orgfrontiersin.org
The degradation profile of a biomaterial is another critical component of its biocompatibility. Studies on the enzymatic degradation of PGA nanoparticles have identified the breakdown products as PGA dimers, adipic acid, and glycerol (B35011). frontiersin.org The formation of these non-toxic compounds upon degradation is a significant advantage, indicating that the material can be safely resorbed by the body without producing harmful byproducts. frontiersin.org This inherent biodegradability into benign components underscores the material's high potential for use in creating temporary scaffolds that support tissue growth and then safely disappear.
| Property | Finding | Implication for Biocompatibility | Reference |
|---|---|---|---|
| Modulus of Elasticity | Within the MPa range, comparable to human soft tissues. | Provides appropriate mechanical cues for cells in soft tissue applications. | frontiersin.orgfrontiersin.orgnih.gov |
| Rubbery Plateau Modulus | Measured at 116 kPa and 503 kPa for specific elastomers. | Stiffness is within the range of soft tissues, potentially influencing cell differentiation. | frontiersin.orgfrontiersin.org |
| Enzymatic Degradation Products | Identified as PGA dimers, adipic acid, and glycerol. | Confirms degradation into non-toxic, biocompatible compounds. | frontiersin.org |
Role as Emulsifiers and Stabilizers in Advanced Formulations
The inherent chemical structure of poly(glycerol adipate) provides a foundation for its use as an effective emulsifier and stabilizer. Its precise amphiphilic balance allows the polymer to self-assemble into nanoparticles in aqueous environments, often without the need for additional surfactants or stabilizers. uniroma1.it
Interfacial Activity and Surfactant Mechanisms in Multi-phase Systems
The surfactant properties of PGA-based structures are derived from their amphiphilic nature, possessing both hydrophilic (water-loving) and hydrophobic (oil-loving) regions. The glycerol backbone provides hydroxyl groups that impart hydrophilicity, while the adipate (B1204190) component contributes to its hydrophobic character. This dual nature allows the polymer to position itself at the interface between oil and water phases, reducing the interfacial tension that keeps them from mixing.
The functionality of PGA can be precisely tuned through chemical modification. A widely used strategy is the acylation of the pendant hydroxyl groups with fatty acids. researchgate.netbohrium.com This process of grafting fatty acid chains of varying lengths (e.g., laurate, stearate, behenate) onto the PGA backbone creates comb-like polymer structures with significantly altered amphiphilic characteristics. researchgate.netbohrium.comresearchgate.net The nature and percentage of these grafted acyl chains have a substantial effect on the resulting molecule's ability to act as a surfactant and self-assemble into various nanostructures, including nanocubes, ellipsoids, and nanospheres. researchgate.netbohrium.com Similarly, grafting hydrophobic molecules like tocopherol and cholesterol has been shown to improve the self-assembly capability of PGA, leading to the formation of more stable and well-defined nanoparticles. nih.gov
Research on Emulsion Stability Enhancement
Research has demonstrated that modified poly(glycerol adipate) can form highly stable, self-stabilizing nanoparticles, which effectively eliminates the need for external emulsifiers in certain formulations. researchgate.net The stability of these emulsions is a critical parameter, and it is often assessed by measuring the zeta potential, which indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. researchgate.net High surface charges generate repulsion forces that prevent particles from aggregating, thus enhancing the stability of the emulsion. researchgate.net
The effectiveness of polyglycerol esters (PGEs) in stabilizing emulsions is also linked to the structure they form at the oil-water interface. The formation of a rigid interfacial film is a key factor in maintaining the stability of foams and emulsions over long periods. mdpi.com Studies have shown that certain mixtures of PGEs, such as PG-10 monostearate and PG-2 monostearate, can create a lamellar phase at the oil-water interface. This ordered lamellar structure enhances the rigidity and viscoelastic properties of the interfacial film, making it more difficult for emulsion droplets to coalesce and thereby ensuring long-term stability. mdpi.com
Investigations into Fat Crystallization Modulation in Food Emulsions
In food science, particularly in fat-based products like margarines, spreads, and confectionery, controlling the crystallization of fats is essential for achieving the desired texture, stability, and sensory properties. nih.gov Emulsifiers can play a crucial role as crystallization modifiers. Research indicates that polyglycerol esters can influence the crystallization behavior of triglycerides (the main component of fats). researchgate.net
Specifically, studies have shown that PGEs can accelerate the nucleation step—the initial formation of tiny crystal seeds—while simultaneously decreasing the subsequent growth rate of these triglyceride crystals. researchgate.net This modulation of nucleation and growth affects the final size, shape, and network of the fat crystals. For example, the addition of propylene (B89431) glycol monostearate (PGMS), another food-grade emulsifier, to a palm oil emulsion was found to increase the crystallization temperature and alter the polymorphism (the ability of a solid to exist in multiple crystalline forms) of the fat crystals. researchgate.net This interference with the natural crystallization process allows for greater control over the final structure and physical properties of food emulsions.
| Application Area | Mechanism/Finding | Outcome | Reference |
|---|---|---|---|
| Interfacial Activity | Acylation with fatty acids enhances amphiphilicity. | Creates tunable surfactants that self-assemble into various nanostructures. | researchgate.netbohrium.comresearchgate.net |
| Emulsion Stability | Formation of a rigid, lamellar phase at the oil-water interface. | Enhances the viscoelastic properties of the interfacial film, preventing coalescence and ensuring long-term stability. | mdpi.com |
| Fat Crystallization | Accelerates nucleation but decreases the growth rate of triglyceride crystals. | Modifies the crystal network, allowing for control over the texture and physical properties of fat-based food products. | researchgate.net |
Applications in Additive Manufacturing Research
Additive manufacturing, or 3D printing, is a transformative technology for creating complex, customized structures, particularly in the biomedical field for applications like tissue scaffolds. The development of suitable "inks" or resins is a critical area of research, with a growing demand for materials that are biocompatible, biodegradable, and derived from renewable resources. rsc.org
Development of Polymeric Inks for 3D Printing Technologies
Poly(glycerol adipate) and its derivatives have shown significant promise for the development of printable polymeric inks. frontiersin.orgmdpi.com The inherent properties of PGA, such as its biocompatibility and functionalizable backbone, make it an attractive candidate for creating materials for 3D printing. mdpi.com
A key advancement in this area is the chemical modification of PGA to make it photocurable. Researchers have successfully functionalized PGA with methacrylate (B99206) groups. frontiersin.orgmdpi.com This methacrylation process creates a polymer that can be crosslinked upon exposure to ultraviolet (UV) light, a fundamental principle behind 3D printing technologies like stereolithography (SLA). frontiersin.orgmdpi.com This approach allows for the fabrication of polymer networks and scaffolds with precise control over their architecture. frontiersin.org The ability to use PGA-based networks in 3D printing technology opens the door to producing custom medical devices such as prostheses, screws, or pins for tissue engineering. frontiersin.org The use of (meth)acrylated-polyglycerols in SLA printing is being explored as a "greener" alternative to traditional petroleum-derived resins, contributing to more sustainable manufacturing practices. rsc.org
Green Chemistry and Sustainable Synthesis Research for Glyceryl 2 Adipate and Derivatives
Biorenewable Feedstocks for Adipate (B1204190) and Glycerol (B35011) Components
A cornerstone of green chemistry is the use of renewable feedstocks. The synthesis of Glyceryl 2-adipate relies on two primary components: glycerol and adipic acid. Significant research has been directed towards sourcing both of these from biorenewable materials, moving away from traditional petrochemical origins.
Glycerol , a triol (propane-1,2,3-triol), is a major byproduct of the biodiesel industry, which primarily uses vegetable oils and animal fats as feedstock. researchgate.netgoogle.com This has led to a surplus of crude glycerol, making it an abundant and inexpensive renewable raw material for the chemical industry. google.comacs.org The utilization of this crude glycerol in the synthesis of polymers like poly(glycerol adipate) (PGA) is a prime example of waste valorization, a key concept in sustainable chemistry. mdpi.com
Adipic acid , a six-carbon dicarboxylic acid, is traditionally produced from petroleum-based feedstocks such as benzene. acs.orgresearchgate.net However, significant advancements have been made in producing adipic acid from various biomass sources. These green routes aim to reduce the carbon footprint and environmental pollution associated with conventional methods, particularly the emission of nitrous oxide, a potent greenhouse gas. researchgate.netresearchgate.net
Several biomass-derived platform molecules have been investigated as precursors for adipic acid, including:
Glucose: As a primary product of photosynthesis, glucose is an abundant and ideal renewable feedstock. aimplas.net One prominent pathway involves the oxidation of glucose to glucaric acid, which is then hydrogenated to produce adipic acid. acs.org
5-Hydroxymethylfurfural (HMF): HMF can be derived from the dehydration of fructose (B13574), which in turn is obtained from sources like corn starch. HMF can be converted to 2,5-furandicarboxylic acid (FDCA), and subsequent hydrogenation and hydrogenolysis can yield adipic acid. acs.orgmechanics-industry.org
γ-Valerolactone (GVL): GVL is produced from levulinic acid, which can be synthesized from lignocellulosic biomass. mechanics-industry.org Catalytic upgrading of GVL can lead to the formation of adipic acid. mdpi.com
Lignocellulosic Biomass: Direct conversion of raw biomass, such as corn stover, paper, and wood residues, into adipic acid is also an area of active research. mdpi.comfrontiersin.org This involves processes like hydrolysis to obtain platform molecules, followed by catalytic conversions. frontiersin.org
These bio-based routes for both glycerol and adipic acid provide a completely renewable pathway for the synthesis of this compound, aligning with the principles of a circular economy.
Enzymatic Polymerization as a Sustainable Synthetic Paradigm
Enzymatic polymerization has emerged as a powerful and sustainable alternative to traditional chemical polymerization methods for producing polyesters like this compound. frontiersin.org This approach utilizes enzymes, which are natural and highly specific catalysts, to drive the polymerization reaction. For the synthesis of poly(glycerol adipate), lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been extensively studied and proven to be highly effective. acs.orgquora.com The enzymatic synthesis of PGA is considered an elegant and versatile strategy for creating functionalizable, biocompatible, and biodegradable polymers. mdpi.com
One of the most significant advantages of enzymatic polymerization is the use of mild reaction conditions. frontiersin.org Traditional polyester (B1180765) synthesis often requires high temperatures (typically above 180°C) and high vacuum to drive the reaction and remove by-products like water. epa.gov These harsh conditions can lead to side reactions, thermal degradation of the polymer, and discoloration. vertecbiosolvents.com
In contrast, enzymatic polymerizations are typically conducted at much lower temperatures, often in the range of 40-70°C, and at ambient pressure. researchgate.netgoogle.com This not only reduces energy consumption but also minimizes the risk of unwanted side reactions, leading to a cleaner product with better-defined structures. vertecbiosolvents.com For instance, the lipase-catalyzed synthesis of poly(glycerol adipate) can be performed at temperatures around 50°C. google.com
Furthermore, the high selectivity of enzymes, such as the chemo- and regioselectivity of lipases, allows for precise control over the polymerization process. In the case of this compound synthesis, lipases preferentially catalyze the esterification of the primary hydroxyl groups of glycerol, leaving the secondary hydroxyl group intact without the need for complex protection and deprotection steps. frontiersin.orgmdpi.com This high selectivity results in fewer by-products and a more linear polymer structure, simplifying purification processes. frontiersin.org
Conventional polyester synthesis often relies on metal-based catalysts, such as compounds of tin, titanium, or antimony, to achieve high molecular weights and reasonable reaction rates. epa.govresearchgate.net However, these metal catalysts can be toxic and may remain as residues in the final polymer, which is a significant concern for biomedical and pharmaceutical applications. researchgate.net The removal of these catalyst residues can be difficult and costly. vertecbiosolvents.com
Enzymatic polymerization offers a compelling solution to this problem by completely avoiding the use of toxic metal catalysts. frontiersin.org Enzymes are proteins, which are biodegradable and non-toxic catalysts. The use of enzymes like CALB results in a "metal-free" polymer, which is highly desirable for applications where biocompatibility is crucial. researchgate.net This makes enzymatically synthesized this compound and its derivatives particularly suitable for use in drug delivery, tissue engineering, and other biomedical fields. acs.org The immobilized form of the enzyme, such as Novozym 435 (CALB immobilized on an acrylic resin), can also be easily removed from the reaction mixture by simple filtration and potentially reused, further enhancing the sustainability of the process. google.com
Solvent Selection in Green Synthesis
Solvents play a critical role in many chemical processes, including polymer synthesis, but they are also a major contributor to chemical waste and environmental pollution. researchgate.net Green chemistry principles emphasize the use of safer solvents and the reduction or elimination of solvent use altogether.
In the enzymatic synthesis of this compound, solvents are often used to reduce the viscosity of the reaction mixture and improve mass transfer. frontiersin.org While traditional volatile organic compounds (VOCs) like tetrahydrofuran (B95107) (THF) have been used, research has shifted towards more sustainable, bio-derived alternatives. acs.orgquora.com
Bio-derived solvents are produced from renewable resources such as agricultural waste, forestry byproducts, and other forms of biomass. An example relevant to PGA synthesis is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from levulinic acid and is considered a greener alternative to THF. quora.com Studies have shown that the enzymatic synthesis of PGA can be successfully performed in 2-MeTHF. quora.com Other bio-derived solvents that are being explored for various chemical syntheses include cymene, limonene, and various ethers and esters derived from biomass.
Table 1: Comparison of Conventional and Bio-derived Solvents
| Solvent | Origin | Boiling Point (°C) | Key HSE Considerations (based on CHEM21 Guide) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Petrochemical | 66 | Problematic; forms peroxides, potential carcinogen. mechanics-industry.org |
| Toluene | Petrochemical | 111 | Problematic; flammable, toxic. mechanics-industry.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | 80 | Recommended; less prone to peroxide formation than THF, higher boiling point reduces volatility. mechanics-industry.org |
| p-Cymene | Bio-derived (from citrus waste) | 177 | Recommended; low toxicity, biodegradable. |
| Limonene | Bio-derived (from citrus waste) | 176 | Problematic; skin irritant, environmental hazard (aquatic toxicity). |
This table is for illustrative purposes and the HSE classifications can be context-dependent.
The most sustainable approach to solvent use is to minimize or eliminate it entirely. In the context of this compound synthesis, several strategies are being explored to reduce solvent consumption.
Solvent-free Synthesis (Bulk Polymerization): Research has demonstrated that the enzymatic synthesis of poly(glycerol adipate) can be conducted in a solvent-free or "bulk" system. researchgate.netfrontiersin.org In this method, the monomers themselves act as the reaction medium. While this approach is ideal from a green chemistry perspective, it can be challenged by high viscosity, which can limit polymer chain growth and result in lower molecular weights. mdpi.comfrontiersin.org
Reactive Extrusion (REX): Reactive extrusion is a solvent-free technique that uses an extruder as a continuous chemical reactor. researchgate.netmechanics-industry.org This method is highly efficient for handling viscous materials and can significantly reduce reaction times. mdpi.com REX combines polymerization and processing into a single step, offering a promising avenue for the large-scale, solvent-free production of polyesters. researchgate.netmechanics-industry.org
Energy Efficiency in Production Processes
Traditional synthesis of poly(glycerol adipate) often involves the bulk polycondensation of glycerol and adipic acid at elevated temperatures, typically around 150°C, and may require several hours to achieve the desired molecular weight. scielo.br This method, while straightforward, is energy-intensive due to the prolonged heating periods. The removal of byproducts, such as water, to drive the reaction forward also contributes to the energy input. scielo.br
Enzymatic catalysis presents a more energy-efficient pathway for the synthesis of poly(glycerol adipate). nih.gov Lipases, such as Candida antarctica lipase B (CALB), are commonly employed to catalyze the polymerization under milder conditions. jku.at Enzymatic reactions can often proceed at lower temperatures (e.g., 40-80°C) compared to conventional methods, leading to significant energy savings. mdpi.commdpi.com Furthermore, the high selectivity of enzymes can reduce the formation of side products, simplifying purification and further reducing energy-intensive separation processes. nih.gov
Solvent-free (bulk) enzymatic polymerization further enhances energy efficiency by eliminating the need for solvent heating and subsequent energy-costly removal and recycling steps. acs.orgmdpi.com While reaction times for enzymatic processes can be long, the lower temperature requirements often result in a net reduction in energy consumption. researchgate.net
Microwave-assisted synthesis has emerged as a highly energy-efficient method for producing polyesters. nifs.ac.jp Microwave irradiation directly heats the reactants, leading to rapid and uniform heating throughout the reaction mixture. mdpi.com This targeted heating can dramatically reduce reaction times from hours to minutes, resulting in substantial energy savings compared to conventional heating methods. nifs.ac.jpresearchgate.net For instance, the polycondensation of dicarboxylic acids and diols has been shown to be significantly accelerated by microwave heating. nifs.ac.jp The efficiency of microwave heating can, however, be dependent on the dielectric properties of the reactants. researchgate.net
The energy efficiency of these different synthesis methods can be compared based on key process parameters that influence energy consumption. The following table provides a comparative overview of conventional, enzymatic, and microwave-assisted synthesis for poly(glycerol adipate) and similar polyesters. The estimated energy consumption is a relative comparison based on the typical reaction conditions reported in the literature.
| Synthesis Method | Typical Reaction Temperature (°C) | Typical Reaction Time | Solvent Use | Estimated Relative Energy Consumption | Key Research Findings |
|---|---|---|---|---|---|
| Conventional Heating | 130 - 170 | Several hours | Often solvent-free (bulk) | High | Energy-intensive due to prolonged high temperatures. acs.org |
| Enzymatic Catalysis | 40 - 80 | Hours to days | Can be solvent-free or with solvent | Low to Medium | Significant energy savings due to lower reaction temperatures. nih.govjku.at Bulk synthesis further reduces energy use. acs.org |
| Microwave-Assisted Synthesis | Variable (rapid heating) | Minutes | Can be solvent-free or with solvent | Low | Drastic reduction in reaction time leads to high energy efficiency. nifs.ac.jpresearchgate.net |
Research into the enzymatic synthesis of poly(butylene adipate)-based copolyesters highlights the environmental benefits of bulk (solvent-free) polymerization over solution-based methods. The "E-factor," which measures the amount of waste generated per unit of product, is significantly lower for bulk synthesis, indicating reduced material and energy consumption. acs.org While enzymatic reactions can be slower, the avoidance of heating large volumes of solvent and subsequent distillation for removal leads to a more favorable energy balance.
Studies on microwave-assisted polyesterification have demonstrated a significant acceleration of the reaction rate compared to conventional heating at the same temperature. scirp.org For the polycondensation of sebacic acid and decanediol, microwave heating resulted in a higher molecular weight polyester in a shorter time. scirp.org The power of the microwave can be controlled to optimize the reaction and prevent decomposition of the polymer. nifs.ac.jp This rapid, targeted heating minimizes energy loss to the surroundings, making it an inherently more efficient process.
Future Research Trajectories for Glyceryl 2 Adipate and Poly Glycerol Adipate Based Materials
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of poly(glycerol adipate) has traditionally involved the reaction of glycerol (B35011) with co-monomers like divinyl adipate (B1204190), dimethyl adipate, or adipic acid. frontiersin.org While enzymatic catalysis, particularly with lipase (B570770) B from Candida antarctica (Novozym 435), has offered a method for controlled regioselectivity and milder reaction conditions, future research is geared towards even more sustainable and selective synthetic pathways. frontiersin.orgmdpi.com
A significant advancement has been the use of solvents derived from renewable resources, such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF), to replace fossil-based solvents like tetrahydrofuran (THF). frontiersin.orguniroma1.it This shift not only improves the green credentials of the synthesis but also aligns with the broader goals of sustainable chemistry. uniroma1.it Future work will likely focus on entirely solvent-free reaction systems to further reduce environmental impact and processing costs. uoguelph.ca
Another area of development is the exploration of different monomers and catalysts to produce PGA with tailored properties. For instance, using dimethyl adipate (DMA) is being considered for scaling up synthesis due to its low cost, though challenges in removing the methanol (B129727) by-product need to be addressed. mdpi.com The development of novel catalyst systems, both chemical and biological, will be crucial in achieving higher molecular weight polymers with controlled architecture and functionality without the need for complex purification steps. uoguelph.ca
| Monomer/Catalyst System | Advantage | Research Focus |
| Divinyl adipate & Novozym 435 | High selectivity, mild conditions. frontiersin.org | Optimizing reaction for higher molecular weight. |
| Dimethyl adipate | Low cost, readily available. mdpi.com | Efficient removal of by-products. mdpi.com |
| Adipic acid | Direct condensation. frontiersin.org | Control of crosslinking. frontiersin.org |
| Renewable Solvents (e.g., 2-MeTHF) | Sustainable alternative to fossil-based solvents. frontiersin.orguniroma1.it | Expanding the library of green solvents. |
| Solvent-free systems | Reduced environmental impact and cost. uoguelph.ca | Achieving high molecular weight and control. uoguelph.ca |
Exploration of Advanced Functionalization Strategies for Targeted Properties
A key advantage of poly(glycerol adipate) is the presence of pendant hydroxyl groups, which allow for a wide range of chemical modifications. mdpi.comfrontiersin.org This functionalizability is a cornerstone of future research, aiming to create materials with specific properties for targeted applications.
Functionalization with fatty acids of varying chain lengths (e.g., C4, C8, C18) has already been shown to produce microparticles with tunable properties for controlled drug delivery. researchgate.net Future research will delve deeper into creating a diverse library of acylated PGA derivatives to fine-tune drug-polymer interactions and encapsulation efficiencies. mdpi.comresearchgate.net
Beyond simple acylation, researchers are exploring the conjugation of various bioactive molecules to the PGA backbone. This includes amino acids, which can alter the polymer's surface free energy and interaction with biological systems. brieflands.com The successful conjugation of drugs like methotrexate (B535133) without intermediate linkers opens up possibilities for developing more effective polymer-drug conjugates. researchgate.net Other modifications, such as grafting with tocopherol and cholesterol, have been shown to modulate the self-assembly of nanoparticles and their cellular responses. nih.gov
Future strategies will likely involve more complex and multi-functional modifications. For example, creating copolyester variants by introducing a second functionalized diol in a one-pot synthesis can produce materials with a wide range of amphiphilic balances and chemical functionalities. researchgate.netcolab.ws The development of one-pot enzymatic synthesis procedures to create macromers with specific end-groups, such as methacrylate (B99206), for UV curing systems is another promising avenue. mdpi.com
Integration of Computational Design with Experimental Synthesis for Materials Discovery
The integration of computational modeling with experimental work is poised to accelerate the discovery of new poly(glycerol adipate)-based materials. Molecular dynamics and other modeling techniques can provide valuable insights into the processes that govern nanoparticle formation and drug encapsulation. nottingham.ac.uk
By simulating the interactions between the polymer, drug molecules, and solvents, researchers can predict which polymer modifications will lead to improved drug loading and release profiles. mdpi.comnottingham.ac.uk For instance, computational modeling has been used to understand the experimental trend in encapsulation efficiency for a series of acylated PGAs. mdpi.com
Future research will likely see a more seamless integration of these computational tools into the material design process. This will involve using multiscale modeling approaches to accurately simulate complex systems, such as the nanoprecipitation process, while remaining computationally efficient. nottingham.ac.uk The development and refinement of force fields for these specific polymer systems will be crucial for the accuracy of these simulations. nottingham.ac.uk This predictive capability will help in designing more efficient polymer-based drug delivery systems and reduce the need for extensive trial-and-error experimentation. nottingham.ac.uk
In-depth Mechanistic Studies of Degradation in Complex Biological and Environmental Systems
A thorough understanding of the degradation mechanisms of poly(glycerol adipate) and its derivatives is essential for their application, particularly in the biomedical field. frontiersin.org While it is known that PGA is biodegradable, detailed studies on its degradation in complex biological and environmental systems are still needed. frontiersin.orgmdpi.com
Initial studies have shown that PGA nanoparticles degrade under the influence of various enzymes found in the human body, such as lipases and proteases. nih.govucl.ac.uk Importantly, the degradation products have been identified as non-toxic compounds like adipic acid and glycerol. nih.gov However, there is a lack of data concerning the degradation products of crosslinked PGA network materials. nih.gov
Future research will need to focus on several key areas. Firstly, in vivo studies are required to understand the degradation behavior and long-term biocompatibility of these materials within a living organism. frontiersin.orgresearchgate.net This includes investigating the potential for accumulation of degradation products and their effects. researchgate.net Secondly, the influence of functionalization on the degradation rate and mechanism needs to be systematically studied. ucl.ac.uk For example, modifications that increase hydrophobicity or steric hindrance are expected to alter the enzymatic degradation profile. ucl.ac.uk
Finally, understanding the degradation in various environmental conditions is crucial for applications outside the biomedical field. mdpi.com This includes studying the effects of temperature, humidity, and microbial activity on the breakdown of these polymers. mdpi.com
Expanding the Scope of Academic Applications beyond Current Domains
While the primary focus of poly(glycerol adipate) research has been on drug delivery, its unique properties make it a candidate for a broader range of applications. frontiersin.orgresearchgate.net Future research will likely explore these new avenues, expanding the utility of PGA-based materials.
One of the most promising areas is in tissue engineering. frontiersin.org The ability to crosslink the PGA prepolymer to form elastomers with mechanical properties similar to soft tissues makes it an attractive material for scaffolds in soft tissue regeneration. frontiersin.orgresearchgate.net Research is ongoing to develop PGA-based networks through various crosslinking methods, including chemical and photo-crosslinking, to create materials for applications such as prostheses, screws, or pins. frontiersin.org The study of the mechanotransduction effect on these materials is also an interesting future direction. frontiersin.org
Other potential applications include the development of biocompatible films and coatings. Blending PGA with other biopolymers like starch has been shown to create novel nanocomposite films. researchgate.net These materials could be used for wound dressings with controlled release of active principles or in food packaging. researchgate.netmdpi.com The versatility of PGA also extends to its use in 3D printing, where it can be incorporated as a dopant to create objects with a range of functionalities. researchgate.net
| Application Area | Key Properties of PGA | Future Research Focus |
| Tissue Engineering | Biocompatible, biodegradable, tunable mechanical properties. frontiersin.orgnih.gov | In vivo studies, development of 3D printed scaffolds. frontiersin.orgresearchgate.net |
| Drug Delivery | Self-assembly into nanoparticles, functionalizable for targeted delivery. mdpi.comresearchgate.net | Development of polymer-drug conjugates, stimuli-responsive systems. |
| Biocompatible Films | Film-forming ability, blend compatibility. researchgate.net | Controlled release applications, food packaging. researchgate.netmdpi.com |
| 3D Printing | Printable polymeric ink, ability to be functionalized. mdpi.comresearchgate.net | Development of functional and responsive printed objects. |
Addressing Scalability and Cost-Effectiveness in Research Methodologies
For poly(glycerol adipate) to move from a promising research material to a widely used product, issues of scalability and cost-effectiveness must be addressed. mdpi.comuoguelph.ca Currently, PGA is not commercially available, and its synthesis can involve expensive reagents and complex procedures. frontiersin.orgnih.gov
Future research will need to focus on developing synthetic protocols that are not only sustainable but also economically viable for large-scale production. uoguelph.ca This includes exploring cheaper and more readily available monomers, such as dimethyl adipate, and optimizing reaction conditions to maximize yield and minimize purification steps. mdpi.com The development of efficient, solvent-free reaction systems will also be a key factor in reducing production costs. uoguelph.ca
Furthermore, there is a need to develop cost-effective and high-throughput screening methods to evaluate the properties of the vast library of possible PGA derivatives. mdpi.com This will enable researchers to more quickly identify the most promising candidates for specific applications, accelerating the development process. The wider adoption of poly(glycerol-co-diacid) materials in fields outside the biomedical scope will depend on achieving competitive costs. uoguelph.ca
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing glyceryl 2-adipate to confirm its structural integrity?
- Methodological Answer : Synthesis typically involves esterification of glycerol with adipic acid under controlled conditions (e.g., acid catalysis, temperature ~60–80°C). Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and regioselectivity (e.g., distinguishing 1- vs. 2-position esterification).
- Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts (e.g., diesters or unreacted precursors).
- Chromatography (HPLC/GC) : To assess purity and quantify residual reactants .
- Critical Considerations : Include solvent selection to avoid side reactions and use of internal standards during analysis to improve accuracy .
Q. How should researchers select lipid matrices for this compound in solid lipid nanoparticle (SLN) formulations?
- Methodological Answer : Conduct solubility screening in molten lipids (e.g., glyceryl monostearate, tristearin) via visual or spectrophotometric assessment. Prioritize lipids with high solubility to maximize drug loading. For example, tristearin demonstrated superior solubility for hydrophobic compounds in SLN formulations .
- Surfactant Optimization : Pair with non-ionic surfactants (e.g., poloxamer 188) to stabilize nanoparticles and reduce particle size .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Dermal Exposure : Avoid concentrations >5% in formulations for topical applications; use protective gloves to minimize skin irritation, especially on abraded skin .
- Aerosolized Preparations : Ensure particle size >60 µm to prevent respiratory irritation, as smaller particles may exhibit surfactant-like effects in lungs .
- In Vitro Toxicity Screening : Use hemolysis assays (e.g., sheep erythrocytes) to evaluate membrane disruption potential .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro toxicity data and in vivo safety profiles of this compound derivatives?
- Methodological Answer :
- Contextual Analysis : Compare study conditions (e.g., glyceryl laurate showed strong hemolysis in vitro but low toxicity in vivo due to metabolic clearance).
- Model Selection : Supplement in vitro assays (e.g., Ames test for mutagenicity) with chronic in vivo studies (e.g., rodent dermal exposure over 90 days) .
- Dose Translation : Adjust concentrations to reflect physiologically relevant exposure levels, accounting for bioavailability differences .
Q. What experimental strategies address discrepancies between this compound’s in vitro penetration enhancement and in vivo efficacy?
- Methodological Answer :
- Mechanistic Studies : Use Franz diffusion cells with ex vivo skin models to quantify flux enhancement. Correlate findings with in vivo pharmacokinetic data (e.g., plasma concentration-time curves).
- Formulation Adjustments : Incorporate penetration inhibitors (e.g., ceramides) in control groups to isolate this compound’s role .
- Imaging Techniques : Confocal microscopy with fluorescent probes to visualize lipid bilayer interactions .
Q. How can design of experiments (DoE) optimize this compound-loaded SLNs for targeted drug delivery?
- Methodological Answer :
- Variable Selection : Use Central Composite Design (CCD) to evaluate drug-lipid ratio, surfactant concentration, and homogenization speed.
- Response Analysis : Model particle size (Y1) and encapsulation efficiency (Y2) using regression analysis. For example, glyceryl palmitostearate reduced SLN size by 40% at optimal poloxamer 188 concentrations .
- Validation : Confirm predictions via desirability function (e.g., prioritize Y2 >80% with Y1 <200 nm) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer :
- Derivatization : Enhance volatility for GC-MS analysis via silylation or acylation (e.g., BSTFA for hydroxyl groups) .
- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-glycerol) to correct for ionization suppression in LC-MS/MS .
- Recovery Studies : Validate extraction efficiency (>85%) from plasma or tissue homogenates using spiked samples .
Q. How do structural properties of this compound influence its interaction with lipid bilayers in drug delivery systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ester bond orientation and acyl chain flexibility to predict membrane fluidity changes.
- Thermodynamic Profiling : Measure phase transition temperatures (e.g., DSC) to assess lipid packing disruption .
- Comparative Studies : Contrast with monoesters like glyceryl laurate to isolate adipate-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
